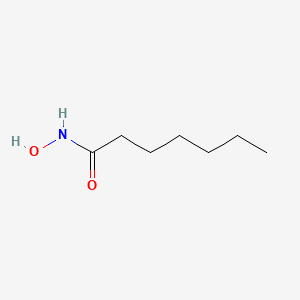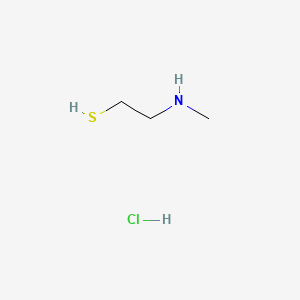
3,5-Dichloro-2'-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone is 334.24 g/mol. Unfortunately, the specific details about the molecular structure are not provided in the available sources.Physical And Chemical Properties Analysis
3,5-Dichloro-2’-pyrrolidinomethyl benzophenone is a white crystalline solid. The molecular weight of this compound is 334.24 g/mol.Scientific Research Applications
Transformation in Water
Studies have explored the transformation of ultraviolet (UV) filters like benzophenone-3 in chlorinated water, revealing the formation of chlorinated products including 3,5-dichloro derivatives. These transformations are significant in understanding the stability and potential toxicity of such compounds in water environments, especially in contexts like swimming pools and sea swimming areas (Zhuang et al., 2013).
Interaction with Disinfectants
Research has shown that benzophenone compounds, when subjected to chlorination disinfection in water treatment processes, can transform into more toxic by-products. The study identifies major transformation products, including 3,5-dichloro-4HB, and provides insights into the reaction mechanisms and potential ecological risks after such treatment processes (Liu et al., 2016).
Oxidation Processes
The degradation of benzophenone-3 by oxidation processes like ozonation in aqueous solutions has been studied to determine reaction kinetics, intermediates, and toxicity. Such research is crucial for understanding the environmental impact and the effectiveness of water treatment methods in removing such compounds (Guo et al., 2016).
Photocatalytic Degradation
Studies have focused on the photocatalytic degradation of benzophenone-3, considering parameters like pH, catalyst, and pollutant concentrations. This research is essential for developing effective methods to remove such compounds from water, thereby reducing their environmental and health impacts (Zúñiga-Benítez et al., 2016).
Impact on Human Skin Cells
Research exploring the impact of benzophenone-3 on human skin cells, particularly its effects on components of the skin extracellular matrix, is significant for understanding its potential risks and interactions with skin cells. This research can have implications for product safety and dermatological health (Galicka & Sutkowska-Skolimowska, 2021).
Safety and Hazards
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSLRUFTYSNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643671 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-01-4 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)
